molecular formula C11H8ClNO4S2 B1206523 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 496051-23-1

3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B1206523
CAS No.: 496051-23-1
M. Wt: 317.8 g/mol
InChI Key: YRWKEEDITQJPCZ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid (CAS RN: 496051-23-1 ; Molecular Formula: C 11 H 8 ClNO 4 S 2 , Molecular Weight: 317.8 g/mol ) is a small molecule compound of significant interest in antibacterial research. Its primary characterized mechanism of action is the inhibition of the β-lactamase enzyme in Escherichia coli (strain K12) . By binding to β-lactamase, this compound prevents the enzyme from hydrolyzing the β-lactam ring in antibiotics, thereby protecting their bactericidal activity and showing potential for use against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Beyond its antimicrobial applications, this chemical serves as a versatile material in various research fields. It has been documented as an electrophotographic developer and is useful in X-ray crystallography studies for interconnecting metals . The compound is offered with a minimum purity of 95% and is intended for laboratory research applications. This product is strictly labeled For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers can leverage its properties as a β-lactamase inhibitor for microbiology studies or explore its utility in materials science and chemical synthesis .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWKEEDITQJPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332234
Record name 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496051-23-1
Record name 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPG9JNK4RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction using a carboxylic acid chloride and a Lewis acid catalyst.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.

    Coupling with 4-Chloroaniline: The final step involves coupling the sulfonylated thiophene derivative with 4-chloroaniline under suitable conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound is classified under sulfanilides, which are known for their antimicrobial properties. Its structure suggests potential activity against various bacterial strains by inhibiting folic acid synthesis. Preliminary research indicates that it may interact with beta-lactamases, enzymes responsible for antibiotic resistance, providing insights into overcoming resistance mechanisms in pathogenic bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound may induce apoptosis in cancer cells through mechanisms such as tubulin binding and disruption of microtubule dynamics. For instance:

  • Cell Lines Tested : Hep3B (hepatocellular carcinoma), K562 (chronic myelogenous leukemia).
  • IC50 Values : Some related thiophene derivatives have shown IC50 values as low as 2.5 μM against K562 cells, indicating strong antiproliferative effects .
CompoundCell LineIC50 (μM)Mechanism
This compoundHep3BTBDTubulin binding
Related CompoundK5622.5Apoptosis via caspase activation

Materials Science

The compound has been identified as a useful material in electrophotographic applications, contributing to the development of advanced materials for interconnecting electronic components.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated that modifications in substituents on the thiophene ring significantly influenced biological activity, with some compounds exhibiting enhanced potency against resistant bacterial strains.

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer effects of thiophene derivatives on Hep3B cells. Researchers synthesized a series of compounds and evaluated their antiproliferative activities. The findings suggested that certain structural modifications could lead to increased efficacy compared to traditional anticancer agents like Combretastatin A-4.

Mechanism of Action

The mechanism of action of 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it can inhibit beta-lactamase enzymes by binding to the active site and preventing the hydrolysis of beta-lactam antibiotics. This inhibition is crucial in combating antibiotic resistance in bacteria. The compound may also interact with other molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiophene Derivatives

Compound Name Substituents on Thiophene Ring Molecular Formula Key Properties/Applications References
3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid 2-COOH, 3-(4-Cl-C₆H₄-SO₂NH-) C₁₁H₈ClNO₄S₂ β-lactamase inhibition
3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid 2-COOH, 3-(4-F-C₆H₄-SO₂NH-) C₁₁H₈FNO₄S₂ Electronic modulation via F substitution
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid 2-COOH, 3-(4-CH₃-C₆H₄-SO₂NH-), 5-(4-F-C₆H₄-) C₁₈H₁₄FNO₄S₂ Enhanced lipophilicity
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid 2-COOH, 3-(4-Cl-C₆H₄-), 4-CN, 5-SCH₃ C₁₃H₉ClN₂O₂S₂ Potential herbicide/antimicrobial
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid 2-COOH, 3-NH₂, 5-(4-Cl-C₆H₄-) C₁₁H₈ClNO₂S Intermediate for heterocyclic synthesis

Key Observations :

  • Sulfonamide vs. Sulfonyl Groups : Derivatives like N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide () replace the sulfamoyl group with a sulfonyl moiety, altering target specificity and solubility .
  • Heterocyclic Additions : Compounds such as 5-(4-chlorophenyl)-3-[pyrrolo-triazolo-pyrimidinyl]thiophene-2-carboxylic acid () integrate fused heterocycles, improving anticancer activity by enhancing DNA intercalation or enzyme inhibition .

Table 2: Pharmacological Profiles of Selected Analogues

Compound Class IC₅₀/GI₅₀ (μM) Antibacterial MIC (μmol/L) Key Findings References
This compound N/A N/A β-lactamase inhibition (non-inductive)
Pyrrolo-triazolo-pyrimidine derivatives 0.5–2.0* 6–25* Superior anticancer activity vs. doxorubicin
Thieno[3,2-d]pyrimidine-4-ones 10–50* 15–100* Moderate activity against Gram+ bacteria
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid N/A N/A Intermediate for bioactive heterocycles

*Representative ranges from –5.

Key Insights :

  • Anticancer Activity : Pyrrolo-triazolo-pyrimidine derivatives (e.g., compounds 19b and 19c in ) exhibit GI₅₀ values of 0.5–2.0 μM against HepG-2, HT29, and NCI-H460 cell lines, outperforming the parent sulfamoyl compound due to extended π-systems and heterocyclic interactions .
  • Antibacterial Activity: Thieno[3,2-d]pyrimidines with triazole moieties (e.g., 6b and 10 in ) show MIC values of 15–100 μmol/L against Staphylococcus aureus and Salmonella typhi, attributed to sulfonamide-mediated folate pathway disruption .
  • β-Lactamase Inhibition: The parent compound’s sulfamoyl group likely disrupts bacterial resistance mechanisms by non-competitively binding to β-lactamase active sites, as inferred from .

Biological Activity

3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

  • Inhibition of Enzymatic Activity : The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. This has been observed in studies focusing on tyrosinase inhibition, which is crucial for melanin production in skin cells.
  • Antibacterial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties, particularly against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, a study highlighted the effectiveness of related sulfamoyl derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
Sulfamoyl derivativeStaphylococcus aureus3.12
Sulfamoyl derivativeEscherichia coli12.5

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. In vitro assays demonstrated that certain derivatives significantly reduced tyrosinase activity, leading to decreased melanin production in treated cells .

CompoundInhibition (%) at 20 µM
This compound66.47

Case Study 1: Tyrosinase Inhibition

A study conducted on various thiophene derivatives found that this compound exhibited competitive inhibition against tyrosinase. The kinetic analysis revealed a high binding affinity, indicating its potential as a skin-whitening agent by reducing melanin synthesis .

Case Study 2: Antibacterial Properties

In another investigation focusing on antibacterial activity, researchers synthesized several sulfamoyl derivatives and tested them against common pathogens. The results showed that these compounds had strong inhibitory effects on bacterial growth, particularly against multidrug-resistant strains .

Q & A

Q. What are the common synthetic routes for 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid?

The compound is typically synthesized via sulfonamide coupling between thiophene-2-carboxylic acid derivatives and 4-chloroaniline. A key intermediate is 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid , which undergoes esterification (e.g., with ethanol/HCl) followed by reaction with sulfonyl chlorides or thiophosgene to introduce the sulfamoyl group . For example, treatment of ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate with sulfa drugs in DMF yields sulfonamide derivatives, which are hydrolyzed to the free carboxylic acid .

Q. How is the compound characterized to confirm its structure?

Characterization relies on 1H NMR, mass spectrometry (MS), and elemental analysis . For instance:

  • 1H NMR : The sulfamoyl group (–SO2NH–) appears as a singlet near δ 10–12 ppm, while aromatic protons from the 4-chlorophenyl group resonate at δ 7.2–7.4 ppm .
  • MS : Molecular ion peaks (e.g., [M-H]⁻ at m/z 247.9833 for analogs) confirm molecular weight .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are measured to validate stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this scaffold exhibit antimicrobial and anticancer activity . For example:

  • Antibacterial : Analogous compounds (e.g., ethyl 5-(4-chlorophenyl)-3-sulfonamide derivatives) show MIC values of 8–32 μmol/L against Staphylococcus aureus and Escherichia coli .
  • Anticancer : Thiophene-sulfonamide hybrids inhibit cancer cell proliferation (IC50 ~1–10 μM) by targeting tubulin or topoisomerase enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide coupling?

Yields depend on solvent choice, temperature, and catalyst . For example:

  • Using dry DMF as a solvent improves sulfonamide formation (yields up to 85%) by stabilizing reactive intermediates .
  • Triethylamine as a base enhances nucleophilic attack of the amine on sulfonyl chloride .
  • Lowering reaction temperatures (e.g., 0–5°C) minimizes side reactions like hydrolysis .

Q. How does substituent variation on the thiophene ring affect biological activity?

Electron-withdrawing groups (e.g., –NO2, –Cl) at the 5-position of the thiophene ring enhance antibacterial activity by increasing membrane permeability. Conversely, bulky groups (e.g., phenylpyrrolo-pyrimidine) at the 3-position improve anticancer potency by promoting target protein binding . For instance:

  • Compound 19b (with a 4-chlorophenyl-pyrrolotriazolopyrimidine moiety) shows IC50 = 0.8 μM against MCF-7 cells, outperforming doxorubicin (IC50 = 1.2 μM) .

Q. What analytical challenges arise in resolving spectral data contradictions?

Discrepancies in 1H NMR shifts (e.g., sulfamoyl proton resonance variability) may stem from:

  • Solvent effects : DMSO-d6 vs. CDCl3 can alter proton exchange rates .
  • Tautomerism : Sulfonamide NH protons may exhibit dynamic behavior in polar solvents, broadening signals .
  • Impurities : Residual starting materials (e.g., 4-chloroaniline) can obscure integrations. Purity should be verified via HPLC (≥95%) .

Q. What strategies are used to improve metabolic stability of this scaffold?

  • Ester-to-acid conversion : Prodrug esters (e.g., methyl/ethyl esters) are hydrolyzed in vivo to the active carboxylic acid, prolonging half-life .
  • Halogenation : The 4-chlorophenyl group reduces oxidative metabolism by cytochrome P450 enzymes .
  • Heterocyclic fusion : Thieno[3,2-d]pyrimidine derivatives exhibit enhanced stability due to rigidified conformations .

Data Contradiction Analysis

Q. Why do antibacterial MIC values vary across structurally similar analogs?

Variations arise from bacterial strain specificity and substituent electronic effects . For example:

  • Gram-positive bacteria (e.g., S. aureus) are more sensitive to electron-deficient sulfonamides due to increased penetration through thick peptidoglycan layers .
  • Gram-negative bacteria (e.g., E. coli) require smaller, less polar substituents to traverse outer membrane porins .

Q. How can conflicting cytotoxicity data in different cancer cell lines be rationalized?

Discrepancies reflect cell line-specific target expression . For instance:

  • Compounds with pyrrolo[3,2-e]triazolopyrimidine moieties (e.g., 19b ) show selectivity for hormone receptor-positive cells (e.g., MCF-7) due to estrogen receptor interactions .
  • Liver cancer cells (e.g., HepG2) may exhibit resistance due to upregulated efflux pumps (e.g., P-gp) .

Methodological Recommendations

Q. What assays are recommended for mechanistic studies?

  • Enzyme inhibition : β-lactamase inhibition assays (IC50 determination) to evaluate antibiotic adjuvant potential .
  • Cell cycle analysis : Flow cytometry with propidium iodide staining to assess G2/M arrest in cancer cells .
  • Molecular docking : Use AutoDock Vina to predict binding modes with tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 1ZXM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
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3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid

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